Cas no 1805211-26-0 (2,3-Bis(trifluoromethyl)-5-iodothioanisole)

2,3-Bis(trifluoromethyl)-5-iodothioanisole is a fluorinated aromatic compound featuring both trifluoromethyl and iodine substituents on a thioanisole scaffold. Its key advantages include high reactivity due to the electron-withdrawing trifluoromethyl groups, which enhance electrophilic substitution potential, and the presence of an iodine moiety, enabling further functionalization via cross-coupling reactions. The compound’s stability under standard conditions and compatibility with organometallic reagents make it valuable in pharmaceutical and agrochemical synthesis. Its structural features also contribute to improved lipophilicity and metabolic stability in derived compounds, making it a useful intermediate in medicinal chemistry and material science applications.
2,3-Bis(trifluoromethyl)-5-iodothioanisole structure
1805211-26-0 structure
Product name:2,3-Bis(trifluoromethyl)-5-iodothioanisole
CAS No:1805211-26-0
MF:C9H5F6IS
MW:386.095894575119
CID:4964390

2,3-Bis(trifluoromethyl)-5-iodothioanisole Chemical and Physical Properties

Names and Identifiers

    • 2,3-Bis(trifluoromethyl)-5-iodothioanisole
    • Inchi: 1S/C9H5F6IS/c1-17-6-3-4(16)2-5(8(10,11)12)7(6)9(13,14)15/h2-3H,1H3
    • InChI Key: VUABESNHDXJLGC-UHFFFAOYSA-N
    • SMILES: IC1C=C(C(C(F)(F)F)=C(C(F)(F)F)C=1)SC

Computed Properties

  • Exact Mass: 385.90609 g/mol
  • Monoisotopic Mass: 385.90609 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Molecular Weight: 386.10
  • Topological Polar Surface Area: 25.3

2,3-Bis(trifluoromethyl)-5-iodothioanisole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013034620-1g
2,3-Bis(trifluoromethyl)-5-iodothioanisole
1805211-26-0 97%
1g
1,564.50 USD 2021-06-22

Additional information on 2,3-Bis(trifluoromethyl)-5-iodothioanisole

2,3-Bis(trifluoromethyl)-5-iodothioanisole (CAS No. 1805211-26-0)

The compound 2,3-Bis(trifluoromethyl)-5-iodothioanisole (CAS No. 1805211-26-0) is a highly specialized organic molecule with significant applications in modern chemistry and materials science. This compound belongs to the class of thioanisole derivatives, which have been extensively studied for their unique electronic properties and potential use in advanced materials such as semiconductors and optoelectronic devices. The presence of trifluoromethyl groups at the 2 and 3 positions of the benzene ring imparts strong electron-withdrawing effects, while the iodine substituent at the 5 position introduces additional electronic and steric effects that can be tailored for specific applications.

Recent research has highlighted the importance of thioanisole derivatives in the development of novel materials for organic electronics. For instance, studies have demonstrated that 2,3-Bis(trifluoromethyl)-5-iodothioanisole exhibits exceptional stability under thermal and photochemical conditions, making it a promising candidate for use in high-performance organic light-emitting diodes (OLEDs). The compound's ability to act as an efficient electron acceptor has also been explored in the context of organic photovoltaic devices, where it can enhance charge separation and improve device efficiency.

In terms of synthesis, 2,3-Bis(trifluoromethyl)-5-iodothioanisole is typically prepared through a multi-step process involving nucleophilic aromatic substitution and subsequent functionalization. The introduction of trifluoromethyl groups is often achieved via electrophilic substitution reactions using trifluromethylation agents such as CF3I or CF3SO3H. The placement of these groups at the ortho positions relative to the sulfur atom is critical for achieving the desired electronic properties. The iodine substituent is introduced at a later stage to fine-tune the molecule's reactivity and solubility.

One of the most exciting developments involving thioanisole derivatives is their use in bio-inspired materials. Researchers have recently explored the ability of 2,3-Bis(trifluoromethyl)-5-iodothioanisole to mimic certain biological processes at the molecular level. For example, its ability to undergo reversible redox cycling has been leveraged in the design of artificial photosynthesis systems. This compound's unique electronic structure allows it to efficiently transfer electrons across interfaces, a property that is essential for mimicking natural energy conversion processes.

From a structural perspective, thioanisole derivatives like 2,3-Bis(trifluoromethyl)-5-iodothioanisole exhibit a high degree of planarity due to their aromatic ring system. This planarity is crucial for achieving strong π-conjugation effects, which are essential for many electronic applications. The presence of bulky substituents such as trifluoromethyl groups can also influence the molecule's packing density in crystalline phases, which has implications for its use in thin-film transistor (TFT) applications.

Another area where thioanisole derivatives have shown promise is in catalysis. Recent studies have demonstrated that 2,3-Bis(trifluoromethyl)-5-iodothioanisole can act as a highly effective ligand in transition metal-catalyzed reactions. Its ability to stabilize metal centers through sulfur-based coordination has been exploited in cross-coupling reactions and other transformations that are critical for organic synthesis.

In conclusion, thioanisole derivatives, particularly 2,3-Bis(trifluoromethyl)-5-iodothioanisole, represent a class of compounds with immense potential across multiple disciplines. From organic electronics to bio-inspired materials and catalysis, this compound's unique properties continue to drive innovation in modern chemistry. As research into these systems progresses, it is likely that new applications will emerge, further solidifying their importance in both academic and industrial settings.

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